3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester
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Overview
Description
3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester is an indolyl carboxylic acid.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
The compound is involved in the synthesis of various chemical structures, which are important in medicinal chemistry. For instance, it has been used in the three-component condensation process to create compounds such as ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, which have potential applications in medicinal chemistry due to their complex structures (Sabitov et al., 2020).
Spirocyclic Compounds in Drug Development
Spirocyclic compounds, such as those derived from 3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester, are of interest in drug development. They have been synthesized and evaluated for various biological activities, including dopamine agonism. However, some studies have noted that certain spirocyclic compounds do not always exhibit the desired central nervous system activity (Brubaker & Colley, 1986).
Antiviral Research
The synthesis of certain derivatives of this compound has been explored for their potential antiviral activity. Studies have looked into the synthesis and pharmacological evaluation of various derivatives for activity against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza (Ivashchenko et al., 2014).
Analytical and Environmental Chemistry
This compound has been used in the synthesis of polymers for environmental applications, such as the removal of water-soluble carcinogenic azo dyes and aromatic amines. Its derivatives have been found to be effective sorbents, indicating its potential use in environmental clean-up and analytical chemistry (Akceylan et al., 2009).
properties
Product Name |
3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester |
---|---|
Molecular Formula |
C22H29N3O6 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetyl]amino]-5-ethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H29N3O6/c1-3-28-15-5-6-17-16(13-15)19(20(23-17)21(27)29-4-2)24-18(26)14-25-9-7-22(8-10-25)30-11-12-31-22/h5-6,13,23H,3-4,7-12,14H2,1-2H3,(H,24,26) |
InChI Key |
ONLPJGMXXNUEHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2NC(=O)CN3CCC4(CC3)OCCO4)C(=O)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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